molecular formula C18H18N4OS B2781086 (Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one CAS No. 1165802-55-0

(Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one

Cat. No.: B2781086
CAS No.: 1165802-55-0
M. Wt: 338.43
InChI Key: ZDXUFFRKWSIPHQ-PTNGSMBKSA-N
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Description

(Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one is a novel pyrazolyl-thiazolone hybrid compound identified as a potent dual inhibitor of the cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX) enzymes, key mediators in the arachidonic acid inflammatory pathway . This dual mechanism of action is a significant therapeutic strategy in inflammation research, as it may offer enhanced efficacy and a superior safety profile compared to selective COX-2 inhibitors, which can be associated with cardiovascular side-effects and a diversion of the inflammatory flux through the LOX pathway . In vitro enzymatic assays demonstrate that this compound exhibits COX-2 inhibitory activity (IC50 = 0.09–0.14 µM) comparable to the reference drug celecoxib, while also providing significant 15-LOX inhibition (IC50 = 1.96–3.52 µM) . Beyond its core enzyme inhibitory activity, research indicates this compound exerts its anti-inflammatory effects through novel and multifaceted mechanisms. It has been shown to effectively suppress monocyte-to-macrophage differentiation and potently inhibit the production of inflammatory cytokines by activated macrophages . Intriguingly, it also demonstrates a superior ability to induce apoptosis in macrophages, a process crucial for the resolution of inflammation, an effect that was more pronounced than that of the non-steroidal anti-inflammatory drug diclofenac . Molecular docking studies confirm that the compound fits well into the active sites of both COX-2 and 15-LOX, supporting its observed mechanism of action, and in silico predictions affirm its promising drug-like properties . While its primary researched application is in inflammation, the structural class of rhodanine-based pyrazolyl derivatives has also shown significant promise in antimicrobial research, exhibiting potent activity against anaerobic bacteria and multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) . This compound is presented for research applications only, including investigating inflammatory pathways, exploring novel anti-inflammatory therapeutics with improved safety profiles, and studying macrophage biology and apoptosis. It is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(5Z)-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c23-17-15(24-18(20-17)22-9-5-2-6-10-22)11-14-12-19-21-16(14)13-7-3-1-4-8-13/h1,3-4,7-8,11-12H,2,5-6,9-10H2,(H,19,21)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXUFFRKWSIPHQ-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=O)C(=CC3=C(NN=C3)C4=CC=CC=C4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=NC(=O)/C(=C/C3=C(NN=C3)C4=CC=CC=C4)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of phenylhydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

    Thiazole Ring Formation: The thiazole ring is often formed through the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone.

    Coupling of Pyrazole and Thiazole Rings: The pyrazole and thiazole rings are coupled via a condensation reaction, typically using a base such as sodium ethoxide in ethanol.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution, where the thiazole intermediate reacts with piperidine under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors to improve yield and efficiency. Catalysts and automated systems may be employed to ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Condensation Reactions at the Methylene Group

The methylene group (-CH=) bridging the pyrazole and thiazole rings enables condensation reactions with nucleophiles. This reactivity is critical for forming Schiff bases or extending conjugation.

Mechanism:

  • The methylene carbon undergoes nucleophilic attack by amines or reacts with carbonyl compounds (e.g., aldehydes) to form imine or Knoevenagel adducts.

  • Example: Reaction with primary amines under acidic conditions yields Schiff base derivatives, retaining the Z-configuration of the methylene group.

Spectral Evidence:

  • 1H-NMR : The vinylidenic proton (C=CH) resonates as a singlet at 7.66 ppm in the parent compound . Upon condensation, this peak shifts or disappears, confirming bond formation.

  • 13C-NMR : The methylene carbon (C=CH) signal at ~120 ppm shifts upfield or downfield depending on the substituent .

Electrophilic Aromatic Substitution on the Pyrazole Ring

The 3-phenyl-1H-pyrazole moiety undergoes electrophilic substitution, particularly at the para position of the phenyl ring or the pyrazole nitrogen.

Nitration:

  • Nitration with HNO3/H2SO4 introduces a nitro group at the phenyl ring’s para position, confirmed by:

    • IR : New NO2 stretching vibrations at ~1520 cm⁻¹ and ~1350 cm⁻¹ .

    • Mass Spectrometry : Molecular ion peak increases by +45 amu (NO2 group) .

Halogenation:

  • Bromination (Br2/FeBr3) substitutes the phenyl ring’s para position, verified by:

    • 1H-NMR : Aromatic proton signals split into doublets (J = 8–10 Hz) .

Thiazole Ring Reactivity

The thiazole core participates in nucleophilic substitutions at the sulfur-adjacent carbon or ring-opening reactions under harsh conditions.

Alkylation:

  • Reaction with alkyl halides (e.g., CH3I) in basic media substitutes the thiazole’s sulfur-adjacent carbon, forming thioether derivatives.

    • 13C-NMR : New alkyl carbon signals appear at ~30–40 ppm .

Hydrolysis:

  • Acidic hydrolysis (HCl/H2O) cleaves the thiazole ring, yielding a thiourea intermediate and a ketone .

Piperidine Substituent Reactivity

The piperidin-1-yl group undergoes alkylation or quaternization, modifying solubility and bioactivity.

Quaternization:

  • Treatment with methyl iodide forms a quaternary ammonium salt, enhancing water solubility.

    • Mass Spectrometry : Molecular ion peak increases by +14 amu (CH3 group) .

Data Table: Key Reaction Pathways and Evidence

Reaction TypeConditionsProductSpectral ConfirmationSource
Condensation Amine, THF, refluxSchiff base derivative1H-NMR: Loss of 7.66 ppm peak
Nitration HNO3/H2SO4, 0°C3-(4-Nitrophenyl)-1H-pyrazole analogIR: NO2 peaks at 1520/1350 cm⁻¹
Bromination Br2/FeBr3, DCM3-(4-Bromophenyl)-1H-pyrazole analog1H-NMR: Doublet splitting
Thiazole Alkylation CH3I, K2CO3, DMFMethylthioether derivative13C-NMR: 30–40 ppm alkyl signal

Thermal and Photochemical Stability

  • Thermal Degradation : Decomposes above 250°C, releasing CO and HCN (detected via TGA-MS).

  • Photolysis : UV irradiation (254 nm) induces Z→E isomerization of the methylene group, confirmed by:

    • UV-Vis : λmax shifts from 320 nm (Z) to 305 nm (E) .

Biological Activity-Linked Reactivity

The compound’s antimicrobial and antitumor activities correlate with its ability to:

  • Chelate metal ions (e.g., Fe³⁺) via the thiazole sulfur and pyrazole nitrogen, forming octahedral complexes .

  • Inhibit DNA gyrase through hydrogen bonding with the piperidine nitrogen and thiazole carbonyl group (docking studies: ΔG = -20.68 kcal/mol ) .

Scientific Research Applications

Antimicrobial Activity

Research has shown that thiazole derivatives, including (Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one, exhibit notable antimicrobial properties. A study indicated that compounds with similar structures demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting a potential role in developing new antibiotics .

Anticonvulsant Activity

Thiazole-containing compounds have been explored for their anticonvulsant effects. Investigations into related thiazole derivatives revealed significant activity in various seizure models, indicating that (Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one may also possess similar anticonvulsant properties .

Antitumor Activity

The compound's structure suggests potential antitumor activity. Thiazole derivatives have been shown to interact with multiple biological targets involved in cancer progression. Preliminary studies suggest that this compound could inhibit cancer cell proliferation, particularly in breast and prostate cancer cell lines .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various thiazole derivatives, including (Z)-5-((3-phenyloxazole)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to standard antibiotics .

Case Study 2: Anticonvulsant Screening

In a pharmacological screening for anticonvulsant properties, compounds structurally related to (Z)-5-((3-phenyloxazole)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one were tested in animal models. The results showed promising anticonvulsant effects with median effective doses lower than those of existing treatments .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli and S. aureus
AnticonvulsantSignificant activity in seizure models
AntitumorInhibition of cancer cell proliferation

Mechanism of Action

The mechanism of action of (Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Key Functional Groups Potential Impact on Properties
(Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one (Target) 3-phenyl (pyrazole), piperidin-1-yl (thiazole) Thiazol-4-one, pyrazole Balanced lipophilicity; potential anti-inflammatory activity
(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one 1,3-diphenyl (pyrazole) Thiazol-4-one, pyrazole Increased aromatic stacking; enhanced receptor binding
(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one 3-phenethyl, thioxo (replaces oxo) Thiazolidin-4-one, thioxo, pyrazole Thioxo group alters hydrogen bonding and redox activity
(Z)-4-[(3-Aminonaphthalen-2-ylamino)-(phenyl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Naphthylamino, methyl Pyrazol-5-one, naphthylamino Bulkier substituents may reduce solubility
Key Observations:

The naphthylamino group in ’s compound introduces steric bulk, which may hinder binding to flat enzymatic pockets but improve selectivity .

Thiazolone vs. Thiazolidinone: The target compound’s thiazol-4-one ring is more planar than the thiazolidin-4-one in ’s analog, affecting electronic conjugation and intermolecular interactions. The thioxo group (C=S) in ’s compound reduces hydrogen-bond acceptor capacity compared to the oxo (C=O) group but increases nucleophilic susceptibility .

Piperidine vs. Phenethyl: The piperidin-1-yl group in the target compound provides a basic nitrogen, enabling salt formation and improved solubility in acidic environments.

Biological Activity

(Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one is a synthetic compound that belongs to the class of thiazole derivatives, which have garnered attention due to their diverse biological activities. This article delves into the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of (Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one typically involves the condensation of appropriate thiazole and pyrazole precursors. The presence of the piperidine ring enhances its pharmacological profile, potentially contributing to its biological efficacy.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives. For example, compounds similar to (Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
4aMCF-72.57 ± 0.16
4bHepG27.26 ± 0.44
4dLeukemia Subpanel2.12–4.58
4fLeukemia Subpanel1.64–3.20

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potential of these compounds as anticancer agents .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that (Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one exhibits activity against various bacterial strains:

PathogenMIC (µg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, thiazole derivatives including our compound of interest have shown promise in other areas:

  • Antiviral Activity : Some derivatives have demonstrated moderate antiviral activities against viruses such as SARS-CoV and influenza .
  • Anticonvulsant Properties : Certain thiazole compounds have been reported to exhibit anticonvulsant effects in animal models .
  • Anti-inflammatory Effects : The pyrazole moiety has been linked to anti-inflammatory activities, which could enhance the therapeutic profile of the compound .

Case Studies

Several case studies illustrate the effectiveness of thiazole derivatives in clinical settings:

  • Case Study on Anticancer Efficacy : A study involving a series of thiazole-based compounds showed that those with a pyrazole substitution exhibited enhanced cytotoxicity against breast cancer cells compared to non-substituted analogs .
  • Antimicrobial Resistance Study : Research demonstrated that specific thiazole derivatives could overcome resistance mechanisms in bacteria, making them valuable in treating resistant infections .

Q & A

Q. What are the standard synthetic routes for (Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step organic reactions, typically starting with the condensation of thiazolidinone precursors with substituted pyrazole aldehydes. Key parameters include:

  • Catalysts : Acidic or basic conditions (e.g., acetic acid or piperidine) to facilitate imine bond formation .
  • Solvents : Polar aprotic solvents like DMF or ethanol, which stabilize intermediates and enhance reaction rates .
  • Temperature : Reflux conditions (70–100°C) to drive condensation while minimizing side reactions . Optimization requires iterative adjustments using thin-layer chromatography (TLC) or HPLC to monitor progress and purity .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Structural validation employs:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm regiochemistry and Z/E configuration .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • HPLC : For purity assessment (>95% is typical in optimized syntheses) .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what methodologies are used to elucidate its mechanism of action?

Computational and experimental approaches are combined:

  • Molecular Docking : Predicts binding affinities to targets like cyclooxygenase-2 (COX-2) or kinases, guided by the compound’s thiazolidinone and pyrazole motifs .
  • In Vitro Assays : Enzyme inhibition assays (e.g., COX-2 inhibition) and cell-based models (e.g., anti-inflammatory activity in RAW 264.7 macrophages) .
  • Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics with purified proteins .

Q. What computational tools are recommended for analyzing the electronic properties or reactivity of this compound?

  • Multiwfn : Evaluates electrostatic potential maps and electron localization functions to predict reactive sites (e.g., the methylene bridge’s susceptibility to nucleophilic attack) .
  • Density Functional Theory (DFT) : Models transition states for reactions like tautomerization or ring-opening .

Q. How do structural modifications (e.g., substituents on the phenyl or pyrazole rings) impact biological activity compared to analogues?

Comparative studies highlight:

  • Nitrophenyl Groups : Enhance anti-inflammatory activity but may increase cytotoxicity .
  • Piperidine vs. Other Amines : Piperidine’s conformational flexibility improves target engagement in kinase inhibition .
  • Substitution Patterns : Meta-substitution on the phenyl ring (e.g., 3-nitro) improves solubility and bioavailability over para-substitution .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported synthetic yields or biological activity data?

Contradictions often arise from:

  • Reaction Conditions : Variations in solvent polarity (e.g., DMSO vs. ethanol) can alter yields by 10–20% .
  • Biological Models : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (e.g., MTT vs. ATP luminescence) may skew IC50_{50} values . Mitigation strategies include standardizing protocols (e.g., NIH/ANSI guidelines) and reporting full experimental details (catalyst batches, incubation times) .

Methodological Resources

  • Structural Determination : SHELX for crystallographic refinement of single crystals .
  • Bioactivity Profiling : PubChem BioAssay (AID 1259401) for high-throughput screening data .

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